

Lucitanib FGF signaling pathway angiogenesis

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Compound Focus: Lucitanib

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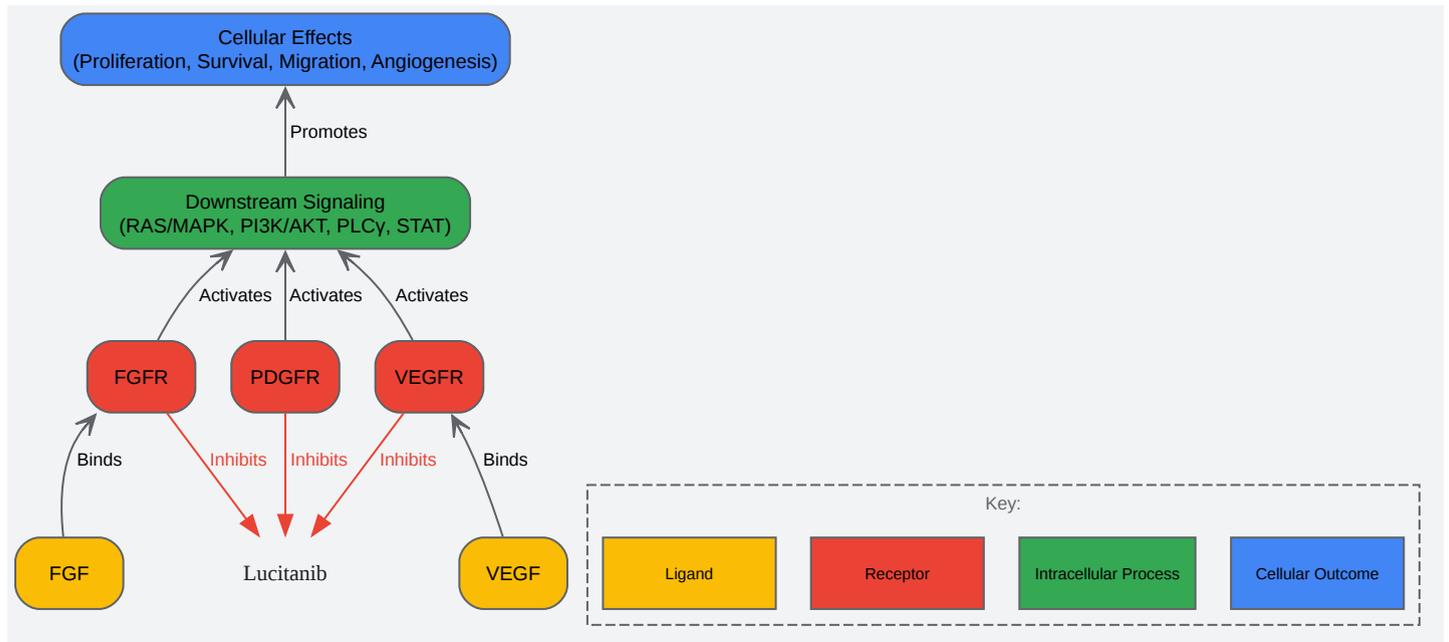
Lucitanib Drug Profile

The table below summarizes the key characteristics of **Lucitanib**:

| Property | Description |
|------------------------|--|
| Chemical Name | 6-({7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl}oxy)-N-methylnaphthalene-1-carboxamide [1] |
| Molecular Formula | C ₂₆ H ₂₅ N ₃ O ₄ [1] |
| Mechanism of Action | Small molecule inhibitor of receptor tyrosine kinases [2] |
| Primary Targets (IC50) | FGFR1 (7-17.5 nM), VEGFR1/2/3 (7/25/10 nM), PDGFRα/β (13/8 nM) [2] |
| Therapeutic Context | Investigational; has been used in clinical trials for breast cancer, NSCLC, SCLC, and other solid tumors [1] |

Mechanism of Action: Inhibiting Angiogenesis

Lucitanib potently inhibits key receptor tyrosine kinases involved in tumor angiogenesis and growth. The following diagram illustrates how it disrupts the FGF and VEGF signaling pathways:



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Lucitanib's multi-targeted profile is therapeutically advantageous, as it can simultaneously inhibit multiple pro-angiogenic pathways, potentially overcoming resistance to agents targeting only the VEGF pathway [3] [2].

Key Experimental Evidence & Protocols

Lucitanib has been evaluated in various preclinical models. The table below summarizes core experimental findings and methodologies from pivotal studies:

| **Experimental Context** | **Key Findings** | **Detailed Methodology & Protocols** | | :--- | :--- | :--- | | **In Vitro Cell Assays** [3] | Potent inhibition of tumor cell lines with amplified **FGFR1** or mutated/amplified **FGFR2**. |

- **Cell Lines & Culture:** Various human cancer cell lines maintained in **RPMI medium** with 10% FBS. HUVECs maintained in **MCDB131 medium** with 20% FBS and supplements.
- **Viability Assay:** Cells treated with a **lucitanib** concentration range (0.01 to 50 μ M) for 72 hours. Cell viability measured using **MTS assay**.
- **IC50 Calculation:** Half-maximal inhibitory concentration calculated using CalcuSyn software.

| | **In Vivo Xenograft Models** [3] | Marked **tumor growth inhibition** across models; enhanced efficacy in **FGFR1-amplified** lung cancer models. |

- **Animal Models:** Female **NCr-nu/nu mice** (6 weeks old) implanted with cancer cell lines.
- **Drug Administration:** **Lucitanib** was administered to the mice, and tumor growth was monitored.
- **Mechanism Analysis:** Efficacy attributed to potent **inhibition of angiogenesis**, observed as reduced tumor vascular density and increased necrosis.

| | **Molecular Analysis** [3] | **Lucitanib** treatment inhibited phosphorylation of **FGFR**, **FRS2**, and **ERK1/2**, confirming target engagement. |

- **Western Blotting:** Protein extracts from treated/untreated cells analyzed with specific antibodies against **p-FGFR**, **p-FRS2**, and **p-ERK1/2**.
- **Gene Copy Number:** DNA extracted and **FGFR1/FGFR2** copy number assessed via **TaqMan Copy Number Assay**.
- **Gene Expression:** RT-PCR used for relative quantification of **FGFR1**, **FGFR2**, and **FGF2 mRNA**.

Clinical Development Context

While this analysis focuses on the core science, it is important to note that **Lucitanib** remains an **investigational drug** and has not received full approval for general use [1]. Its most promising clinical activity was observed in early-phase trials in breast cancer patients with **FGFR1 or FGF3/4/19 gene amplification** [3].

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References

1. Lucitanib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Lucitanib - an overview [sciencedirect.com]
3. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 ... [pmc.ncbi.nlm.nih.gov]

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